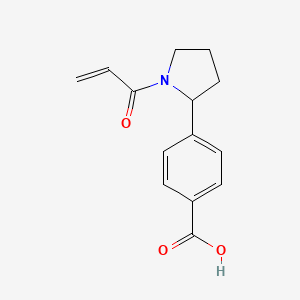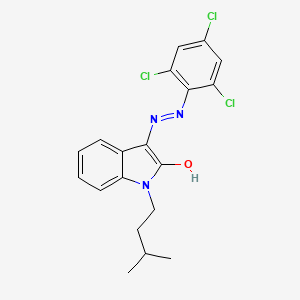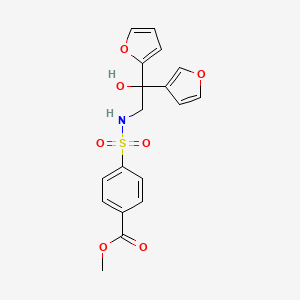
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid, also known as PBPB, is a chemical compound that has been studied for its potential use in various scientific applications. This molecule has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Food and Environmental Applications
- Natural Occurrence and Uses : Benzoic acid derivatives, including "4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid", are naturally present in plant and animal tissues and are produced by microorganisms. They are widely used as antibacterial and antifungal preservatives in food, cosmetics, hygiene, and pharmaceutical products. Their widespread occurrence and use have led to their distribution in the environment, including water, soil, and air, raising concerns about human exposure and potential health effects (del Olmo, Calzada, & Nuñez, 2017).
Coordination Chemistry
- Lanthanide Coordination Polymers : Benzoic acid derivatives are used in the synthesis of lanthanide coordination polymers, showing potential applications in areas like luminescence and materials science. These compounds exhibit interesting photophysical properties, with applications in lighting and display technologies (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Organic Synthesis and Catalysis
- Organic Synthesis : Research into the synthesis of complex organic molecules often involves benzoic acid derivatives. For instance, Rh(III)-catalyzed C-H activation and annulation of 1-benzoylpyrrolidine with propargyl alcohols have been explored for efficient synthesis of organic compounds (Wang, Qi, Sun, Zhang, & Li, 2013).
- Catalysis : These compounds have also been investigated for their catalytic properties, such as in transfer hydrogenation reactions. Studies have shown their efficiency in catalytic processes involving carbonyl compounds (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).
Material Science and Engineering
- Electrochemical Applications : Benzoic acid derivatives have been studied for their electrochemical activity, which is significant in the field of materials science and engineering. For instance, the electrocatalytic activity of specific benzoic acid derivatives for benzyl alcohol oxidation has been investigated (Lu, Ma, Yi, Shen, Zhong, Ma, & li, 2014).
Supramolecular Chemistry
- Hydrogen-Bonded Assemblies : These compounds play a crucial role in the formation of supramolecular structures, like hydrogen-bonded co-crystals, which have implications in the design of new materials and pharmaceuticals (Chesna, Cox, Basso, & Benedict, 2017).
Biosynthesis and Biochemistry
- Benzoic Acid Biosynthesis in Plants and Bacteria : The biosynthesis of benzoic acid, a key component of various natural products, mirrors fatty acid β-oxidation. Understanding this process is crucial for the field of biochemistry, especially in plant and microbial metabolism (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).
Propiedades
IUPAC Name |
4-(1-prop-2-enoylpyrrolidin-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-13(16)15-9-3-4-12(15)10-5-7-11(8-6-10)14(17)18/h2,5-8,12H,1,3-4,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLBAZMTDDOGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Prop-2-enoylpyrrolidin-2-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2679302.png)
![methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2679303.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)
![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)


![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2679312.png)


![(2S)-3-(2-chlorophenyl)-2-(2-phenylacetamido)-N-(4-(((9R)-7,10,13,21-tetraoxo-8,11,14,20-tetraazaspiro[4.17]docosan-9-yl)methyl)phenyl)propanamide](/img/structure/B2679317.png)
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2679319.png)

![2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride](/img/structure/B2679324.png)